molecular formula C15H13NO B1314575 1-benzyl-1,3-dihydro-2H-indol-2-one CAS No. 7135-32-2

1-benzyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1314575
CAS No.: 7135-32-2
M. Wt: 223.27 g/mol
InChI Key: QHXKZUNCOGOKRX-UHFFFAOYSA-N
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Description

1-benzyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

1-Benzyl-1,3-dihydro-2H-indol-2-one derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, difluoromethylated derivatives showed good antimicrobial activities against bacteria and fungi, indicating potential use in developing new antimicrobial agents (Chundawat et al., 2016).

Kinase Inhibition for Cancer Therapy

These compounds have shown potent inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cancer therapy. The oxindole-based inhibitors, including this compound derivatives, have demonstrated low nanomolar inhibitory activity and potential utility in preventing chemotherapy-induced alopecia (Bramson et al., 2001).

Photophysical Properties

These compounds have unique photophysical properties, as shown in a study involving Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization. The derivatives displayed high absorption and emission values with a large red-shift compared to other indole derivatives (Shinde et al., 2021).

Cytotoxicity in Cancer Research

Research on chalcones derived from this compound has shown promising cytotoxic activity against human breast cancer cell lines. These compounds can potentially be developed as new anticancer agents (Mohammad & Ali, 2022).

Novel Anticancer Drug Entities

Hybrids of indole-coumarin, including this compound derivatives, have been synthesized and characterized for their anticancer properties. They have shown cytotoxic effects and potential as novel anticancer drug entities (Kamath et al., 2015).

Future Directions

: ChemicalBook: 1-benzyl-1,3-dihydro-2H-indol-2-one : ChemSpider: 1-Benzylindolin-2-one : Design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives : Supplementary Materials: benzo[e]imidazo[1,2-a]indol-9(10H)-one : Smolecule: this compound

Biochemical Analysis

Biochemical Properties

1-benzyl-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound has been found to interact with proteins involved in cancer cell proliferation, thereby exhibiting cytotoxic effects against certain cancer cell lines .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to acetylcholine esterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes. These interactions are crucial for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase and continued cytotoxicity against cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as improved cognitive function in models of Alzheimer’s disease . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. The subcellular localization of this compound can influence its therapeutic effects and potential side effects.

Properties

IUPAC Name

1-benzyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-13-8-4-5-9-14(13)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKZUNCOGOKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472876
Record name 1-Benzylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7135-32-2
Record name 1,3-Dihydro-1-(phenylmethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7135-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-benzylisatin (13.0 g, 55 mmol) was mixed with hydrazine hydrate (60 mL) and placed in an oil bath. The mixture was heated in stages to 125° C., becoming first a green sludge, then yellow with clumps of a sticky solid. After a total of 5 h at 125° C., the mixture was cooled and extracted with EtOAc (2×100 mL). The combined organic portions were washed twice with 1.0 M aq. H2SO4, and once each with half-saturated brine then brine, dried over MgSO4, filtered and concentrated to afford a pale yellow solid. Re-precipitation from ether/pentane gave the title compound as an off-white solid (9.6 g, 75%). Spectral data matches literature values (C. Martin and E. M. Carreira, J. Am. Chem. Soc., 2005, 127, 11505-11515).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ether pentane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

N-benzylisatin (13.0 g, 55 mmol) was mixed with hydrazine hydrate (60 mL) and placed in an oil bath. The mixture was heated in stages to 125° C., becoming first a green sludge, then yellow with clumps of a sticky solid. After a total of 5 h at 125° C., the mixture was cooled and extracted with EtOAc (2×100 mL). The combined organic portions were washed twice with 1.0 M aq. H2SO4, and once each with half-saturated brine then brine, dried over MgSO4, filtered and concentrated to afford a pale yellow solid. Re— precipitation from ether/pentane gave the title compound as an off-white solid (9.6 g, 75%). Spectral data matches literature values (C. Martin and E. M. Carreira, J. Am. Chem. Soc., 2005, 127, 11505-11515).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.